4-Cyclopropylmethoxy-3-fluorobenzylamine hydrochloride
Overview
Description
4-Cyclopropylmethoxy-3-fluorobenzylamine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational Studies of Cyclopropylmethoxy Carbenes
Research in computational chemistry explored the CO elimination reaction of cyclopropylmethoxy carbenes, including derivatives such as 4-cyclopropylmethoxy-3-fluorobenzylamine hydrochloride. These studies utilized the B3LYP/6-311++G** method to investigate the reaction mechanisms, electronic, and energetic properties of these carbenes and their intermediates. The research provides insights into the effects of substitution on the conversion processes relevant to such compounds, highlighting their potential applications in synthetic organic chemistry and material science (Sohrabi, Sabzyan, & Kiasadegh, 2013).
Supramolecular Assemblies and Intermolecular Interactions
Another study focused on the formation of supramolecular salts from 4-fluorobenzylamine derivatives, demonstrating the importance of strong hydrogen bonds and weak intermolecular interactions in the self-assembly of these compounds. This research provides a foundation for understanding how this compound might interact in various chemical environments, potentially guiding the development of novel materials and nanotechnology applications (Wang, Ding, Li, & Huang, 2015).
Biological Activities and Pharmaceutical Applications
Further research into phosphorus–nitrogen compounds has led to the synthesis and characterization of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives. These studies not only confirmed the structural integrity of such compounds through various analytical techniques but also explored their antibacterial, antifungal, and antiproliferative activities. This highlights the potential of this compound and similar derivatives in pharmaceutical research, particularly in the development of new drugs for treating various diseases (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021).
Synthesis and Radiochemistry
The synthesis of 4-[(18)F]fluorobenzylamine derivatives demonstrates the importance of these compounds in the field of radiochemistry, particularly in the development of PET radiotracers. An innovative approach for the preparation of such derivatives, involving borohydride/NiCl2 reduction, underscores their utility in non-invasive imaging techniques, enhancing our understanding of biological processes at the molecular level (Way & Wuest, 2013).
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-3-fluorophenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8;/h3-5,8H,1-2,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAGNMSGLGVMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2206610-59-3 | |
Record name | Benzenemethanamine, 4-(cyclopropylmethoxy)-3-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2206610-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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